ID-8

概述

准备方法

合成路线和反应条件: ID-8 的合成涉及吲哚核心结构的形成,然后进行特定的官能团修饰。 详细的合成路线和反应条件通常是专有的,并且可能因制造商而异 .

工业生产方法: this compound 的工业生产在受控条件下进行,以确保高纯度和一致性。 该化合物按需制造,典型的交货时间为 4-6 周 .

化学反应分析

反应类型: ID-8 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。

还原: 还原反应可以修饰吲哚环上的官能团。

取代: this compound 可以参与取代反应,其中吲哚环上的官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂和亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生吲哚-2,3-二酮衍生物,而还原可以产生各种还原的吲哚化合物。

科学研究应用

Regenerative Medicine

Kidney Injury Recovery

ID-8 has shown promise in stimulating the proliferation of human kidney tubular epithelial cells after acute injury. In a high-throughput screening study, this compound was identified as a top candidate that significantly increased cell numbers and the incorporation of modified thymidine analogs, indicating active cell proliferation in vitro. The compound demonstrated efficacy in both two-dimensional and three-dimensional culture systems, suggesting its potential as a therapeutic agent for acute kidney injury (AKI) .

| Study | Cell Type | Injury Model | Effect of this compound |

|---|---|---|---|

| High-Throughput Screening | Human Kidney Tubular Epithelial Cells | Hypoxia, Cadmium Chloride, Cyclosporin A, Polymyxin B | Increased proliferation post-injury |

Oncology Applications

Ovarian Cancer Models

This compound is utilized in syngeneic mouse models to study ovarian cancer. The ID8-Luc model allows researchers to investigate tumor responses to checkpoint inhibitors. In studies, treatment with anti-PD-1 and anti-PD-L1 antibodies resulted in significant tumor regression, highlighting the model's utility for testing immunotherapeutic strategies . The model also provides insights into the mechanisms of tumor progression and immune response.

| Model | Treatment | Response | Median Survival |

|---|---|---|---|

| ID8-Luc Ovarian Cancer Model | Anti-PD-1, Anti-PD-L1 | 100% Tumor-Free Survival | 35-40 days |

Neuroscience Research

Neural Lineage Specification

This compound has been studied for its effects on neural lineage specification. It acts as a specific inhibitor of DYRK1A, influencing the differentiation pathways of human embryonic stem cells (hESCs). Research indicates that while this compound promotes self-renewal under certain conditions, its most significant effect is inhibiting differentiation stimuli when combined with WNT3A . This specificity makes it a valuable tool for understanding neural development and potential therapeutic applications in neurodegenerative diseases.

| Study Focus | Effect of this compound | Key Findings |

|---|---|---|

| Neural Lineage Specification | Inhibition of differentiation | Modest promotion of self-renewal; significant inhibition of WNT3A-induced differentiation |

Mechanistic Insights

Kinase Inhibition Profile

This compound exhibits a selective inhibition profile among various kinases. It has been screened against a panel of human protein kinases and shown high specificity for DYRK1A and DYRK1B while demonstrating minimal activity against other kinases such as DYRK2 and DYRK4. This selectivity is crucial for developing targeted therapies with reduced off-target effects .

| Kinase Target | IC50 (nM) | Activity Level |

|---|---|---|

| DYRK1A | <100 | High |

| DYRK1B | <200 | High |

| DYRK2 | >1000 | Low |

| GSK3B | 280-450 | Moderate |

作用机制

ID-8 通过抑制双特异性酪氨酸磷酸化调节激酶 (DYRK) 家族发挥其作用。 这种抑制导致关键转录因子(如 Sox2 和 Oct3/4)的激活,这些转录因子对于维持胚胎干细胞的多能性和自我更新至关重要 . 该化合物还调节 Wnt/β-连环蛋白信号通路,进一步支持干细胞增殖和存活 .

类似化合物:

哈尔明: 另一种抑制 DYRK 并对干细胞维持具有类似作用的吲哚衍生物.

AnnH31: 一种有效的 DYRK1A 抑制剂,在细胞磷酸化研究中得到应用.

This compound 的独特性: This compound 在其维持胚胎干细胞长期自我更新和多能性的能力方面是独一无二的,无需饲养细胞或血清 . 这使其成为干细胞研究和潜在治疗应用中宝贵的工具。

相似化合物的比较

Harmine: Another indole derivative that inhibits DYRK and has similar effects on stem cell maintenance.

AnnH31: A potent DYRK1A inhibitor with applications in cellular phosphorylation studies.

Uniqueness of ID-8: this compound is unique in its ability to sustain long-term self-renewal and pluripotency of embryonic stem cells without the need for feeder cells or serum . This makes it a valuable tool for stem cell research and potential therapeutic applications.

生物活性

ID-8 is a small molecule inhibitor primarily recognized for its specificity towards dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has garnered attention due to its significant biological activity in various cellular contexts, particularly in stem cell biology and neural differentiation. This article delves into the biochemical properties, effects on cellular processes, and relevant research findings related to this compound.

This compound functions as a selective inhibitor of DYRK1A, a kinase implicated in numerous cellular processes, including differentiation and proliferation. The compound was screened against a panel of 339 human protein kinases, revealing its preferential activity towards DYRK1A and related kinases such as DYRK1B and GSK3B. The inhibition profile showed that this compound has an IC50 value between 280–450 nM for several kinases, confirming its specificity (see Table 1) .

Table 1: IC50 Values of this compound Against Key Kinase Targets

| Kinase Target | IC50 (nM) |

|---|---|

| DYRK1A | < 10 |

| DYRK1B | < 10 |

| GSK3A | 280 |

| GSK3B | 450 |

| CLK4 | 450 |

2. Effects on Stem Cell Biology

This compound has been shown to maintain the pluripotency of mouse embryonic stem cells (mESCs) by inhibiting differentiation pathways. In the presence of WNT3A, a known promoter of differentiation, this compound enhances the survival and proliferation of human embryonic stem cells (hESCs) while blocking the induction of lineage-specific genes .

In studies where hESCs were treated with this compound during neural induction, it was observed that the compound effectively insulated a subset of cells from differentiation signals, thereby preserving their self-renewal capabilities . This effect was particularly pronounced when this compound was administered concurrently with WNT3A.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Hasegawa et al. (2012) demonstrated that this compound inhibits neural lineage specification in hESCs by blocking PAX6 expression, a marker for neural progenitors. The study highlighted that the presence of this compound during neural induction was crucial for its inhibitory effects on differentiation .

- Recent Findings (2018) indicated that this compound not only promotes kidney tubular epithelial cell proliferation after acute damage but also enhances cell survival under stress conditions induced by hypoxia or toxic agents like cadmium chloride . This suggests potential therapeutic applications for this compound in regenerative medicine.

4. Broader Implications and Future Directions

The specificity and effectiveness of this compound as a DYRK1A inhibitor position it as a valuable tool in both research and therapeutic contexts. Its ability to modulate key signaling pathways involved in stem cell maintenance and differentiation could lead to advancements in regenerative therapies and cancer treatment strategies.

Future research may focus on:

- Developing derivatives of this compound with improved efficacy or reduced side effects.

- Exploring the long-term effects of DYRK1A inhibition on tissue regeneration.

- Investigating the potential role of this compound in other disease models beyond stem cell biology.

属性

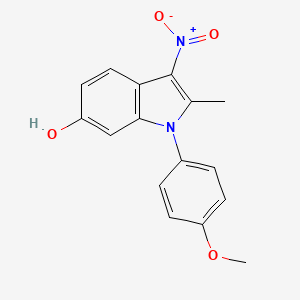

IUPAC Name |

1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNWYXIOADGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355103 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147591-46-6 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ID-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ID-8 and what is its relevance in scientific research?

A: this compound is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, this compound cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []

Q2: Why is the this compound cell line often used in ovarian cancer research?

A2: The this compound cell line is valuable in ovarian cancer research because it:

- Mimics human disease: this compound tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []

- Immunocompetent model: this compound cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]

- Syngeneic model: Using this compound cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]

Q3: What are the limitations of using the this compound cell line in preclinical studies?

A3: While valuable, the this compound model has limitations:

- Lower vascularization: this compound tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []

- Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the this compound syngeneic model. []

Q4: Have studies investigated manipulating the this compound cell line for specific research purposes?

A4: Yes, researchers have modified this compound cells to study various aspects of ovarian cancer:

- BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into this compound cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]

- Chemokine expression: Engineering this compound cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []

Q5: What are the potential implications of using this compound cells in drug discovery?

A5: The this compound cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:

- Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]

- Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]

- Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]

Q6: Beyond drug development, how else is the this compound model being used?

A6: The this compound model is instrumental in research exploring:

- Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]

- Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]

- Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。